NoxA1ds

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

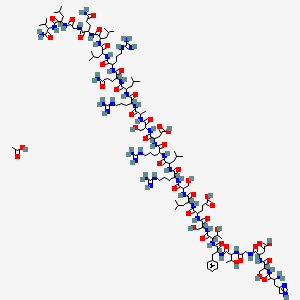

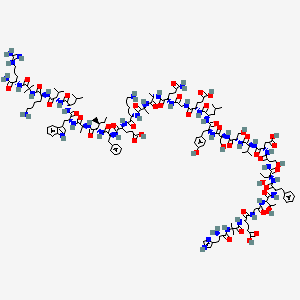

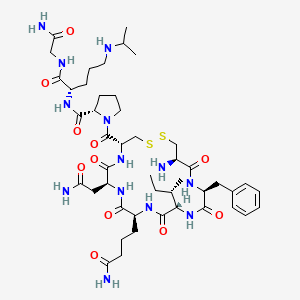

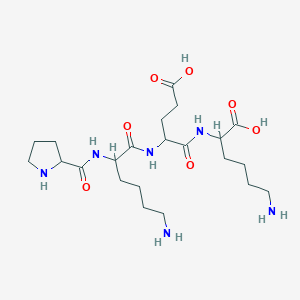

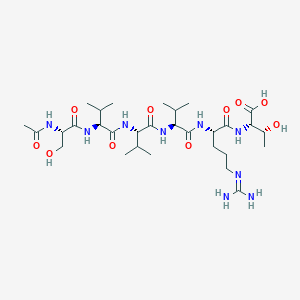

NoxA1ds is a potent and selective NADPH oxidase 1 (NOX1) inhibitor . It exhibits selectivity for NOX1 over NOX2, NOX4, NOX5, and xanthine oxidase . It inhibits NOX1-derived O2- production in HT-29 human colon cancer cells . It can be used for the research of hypertension, atherosclerosis, and neoplasia .

Synthesis Analysis

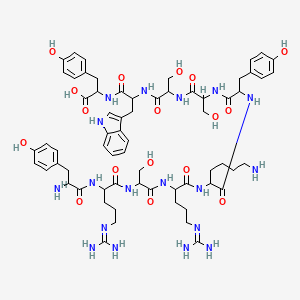

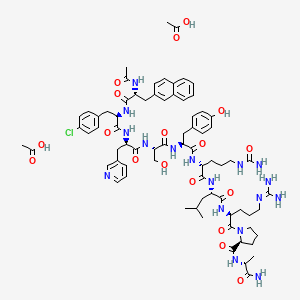

This compound was designed to target the interaction between NOXA1 and NOX1 of the canonical NOX1 oxidase isozyme by replicating the amino acid region on NOXA1 that is equivalent to the “activation domain” of p67 phox .Molecular Structure Analysis

The molecular weight of this compound is 1125.33 . The formula is C50H88N14O15 . The sequence is EPVDALGKAKV .Chemical Reactions Analysis

This compound establishes a critical interaction site for Nox1-NOXA1 binding required for enzyme activation .Physical And Chemical Properties Analysis

The molecular formula of this compound is C52H92N14O17 and its molecular weight is 1185.35 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .科学的研究の応用

NOX1 オキシダーゼ阻害

NoxA1ds は、Nox1 アクチベーターサブユニット NOXA1 の推定活性化ドメインを模倣したペプチドです {svg_1}. 再構成された Nox1 無細胞系において、Nox1 由来のスーパーオキシドアニオン (O2.) 生成を強力に阻害することが判明しました {svg_2}. これは、高血圧、アテローム性動脈硬化症、腫瘍など、NADPH オキシダーゼアイソフォーム 1 (Nox1) による過剰な活性酸素種 (ROS) 生成が関与する疾患の研究において貴重なツールとなっています {svg_3}.

選択的阻害

This compound の重要な特徴の 1 つは、その選択性です。 Nox2、Nox4、Nox5、またはキサンチンオキシダーゼ由来の活性酸素種生成には影響を与えません {svg_4}. この選択性は、さまざまな生物学的プロセスや疾患における Nox1 の特定の役割を研究するための強力なツールとなります。

NOXA1-Nox1 結合の阻害

This compound は、Nox1 と NOXA1 の間の結合相互作用を阻害することが示されています {svg_5}. この阻害は Nox1 の活性化を阻害し、ROS 生成を源泉で制御する方法を提供します {svg_6}.

内皮細胞遊走の減弱

ROS 生成の阻害における役割に加えて、this compound は、低酸素状態下におけるヒト肺動脈内皮細胞の遊走を減少させることも判明しています {svg_7}. これは、癌や特定の心臓血管疾患など、内皮細胞遊走の異常が関与する疾患の研究や治療における潜在的な用途を示唆しています {svg_8}.

NOX アイソザイムの研究

This compound は、他のペプチド阻害剤とともに、さまざまなプロセスにおける特定の NOX アイソザイムの役割を解明するために使用できます {svg_9}. これは、これらの酵素が健康と疾患において果たす複雑な役割をさらに理解するのに役立ちます {svg_10}.

潜在的な治療用途

Nox1 を選択的に阻害し、内皮細胞の遊走を減弱させる能力を考えると、this compound は潜在的な治療用途があります。 高血圧、アテローム性動脈硬化症、特定の種類の癌など、Nox1 と ROS が関与する疾患の治療に使用できる可能性があります {svg_11}.

作用機序

Target of Action

NoxA1ds is a highly efficacious and selective inhibitor of Nox1 (NADPH oxidase isoform 1) . Nox1 is a reactive oxygen species (ROS)-generating enzyme that plays a crucial role in various biological processes, including host defense, hormone biosynthesis, oxygen sensing, and signal transduction .

Mode of Action

This compound works by establishing a critical interaction site for Nox1-NOXA1 binding required for enzyme activation . It blocks the interaction of Nox1 with NoxA1, which is necessary for superoxide anion production . This disruption of Nox1:NOXA1 association inhibits the assembly of the enzyme .

Biochemical Pathways

The inhibition of Nox1 by this compound affects several biochemical pathways. For instance, it has been shown to inhibit the MEF2B-Nox1-ROS pathway, which is upregulated under pathological stretch conditions . This pathway promotes a vascular smooth muscle cell (VSMC) phenotypic switch from a contractile to a synthetic phenotype .

Result of Action

The inhibition of Nox1 by this compound has several molecular and cellular effects. It reduces the production of reactive oxygen species (ROS), leading to a decrease in oxidative stress . This can lead to a reduction in inflammation and tissue damage . In the context of vascular health, this compound has been shown to rescue age-impaired blood flow and angiogenesis, and decrease vascular smooth muscle cell migration .

Action Environment

Environmental factors can influence the action of this compound. For example, pathological conditions such as hypertension can stimulate the upregulation of the MEF2B-Nox1-ROS pathway . In such conditions, the use of this compound can help inhibit this pathway and mitigate the associated effects .

生化学分析

Biochemical Properties

NoxA1ds plays a significant role in biochemical reactions by inhibiting Nox1, a major source of ROS in cells . It interacts with Nox1 and disrupts the association between Nox1 and NOXA1, thereby inhibiting enzyme assembly and the production of superoxide anion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits Nox1-derived superoxide anion production in a reconstituted Nox1 cell-free system . In human colon cancer cells exclusively expressing Nox1, this compound significantly inhibits whole-cell-derived superoxide generation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Nox1 and disruption of the Nox1-NOXA1 association, which is necessary for enzyme activation . This disruption inhibits the production of superoxide anion, a type of ROS .

Dosage Effects in Animal Models

It has been used in in vivo models and shown to be effective in superoxide inhibition and protection from neurovascular dysfunction .

Metabolic Pathways

This compound is involved in the metabolic pathways of Nox1, a member of the NADPH oxidase family . By inhibiting Nox1, it affects the production of ROS, which are key players in various metabolic processes .

Transport and Distribution

It has been shown to cross the plasma membrane in human colon cancer cells .

Subcellular Localization

Nox1, the target of this compound, has been found to be localized in specific subcellular regions: Nox1 in the plasma membrane and Nox4 in the endoplasmic reticulum .

特性

IUPAC Name |

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H88N14O15/c1-25(2)22-33(44(73)55-24-36(65)58-31(14-9-11-19-51)45(74)56-28(7)42(71)59-32(15-10-12-20-52)46(75)62-39(26(3)4)41(54)70)60-43(72)29(8)57-47(76)34(23-38(68)69)61-49(78)40(27(5)6)63-48(77)35-16-13-21-64(35)50(79)30(53)17-18-37(66)67/h25-35,39-40H,9-24,51-53H2,1-8H3,(H2,54,70)(H,55,73)(H,56,74)(H,57,76)(H,58,65)(H,59,71)(H,60,72)(H,61,78)(H,62,75)(H,63,77)(H,66,67)(H,68,69)/t28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBOJLLJKHKZGT-XTGVMIFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H88N14O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)